![molecular formula C21H20N2O3S B2646444 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 919018-21-6](/img/structure/B2646444.png)
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound that combines a thiazole ring with a chromene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Attachment of the 4-Methoxybenzyl Group: The thiazole intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the benzyl group.
Synthesis of the Chromene Ring: The chromene moiety is synthesized separately, often starting from salicylaldehyde and an appropriate enone, followed by cyclization.
Coupling Reaction: The final step involves coupling the thiazole and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to streamline the process.
Types of Reactions:
Oxidation: The methoxy group on the benzyl ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The chromene ring can be reduced to a dihydrochromene under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 3,4-dihydro-2H-chromene derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
- N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
- N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
- N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Uniqueness: N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This methoxy group can enhance its solubility and potentially improve its interaction with biological targets compared to its analogs with different substituents.
特性
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-17-8-6-14(7-9-17)10-18-12-22-21(27-18)23-20(24)16-11-15-4-2-3-5-19(15)26-13-16/h2-9,12,16H,10-11,13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHIWJSQSLXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[1-(thiophen-2-yl)cyclopentanecarbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2646361.png)
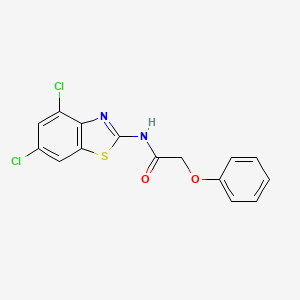
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2646363.png)
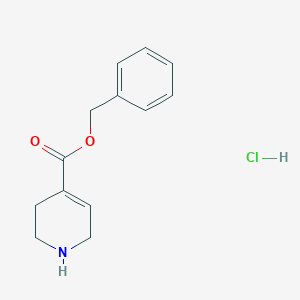
![methyl 3-[(4-methylphenyl)({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2646367.png)
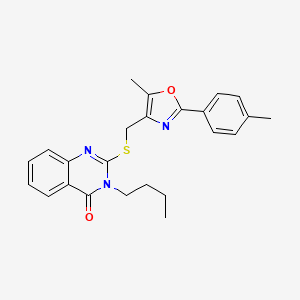
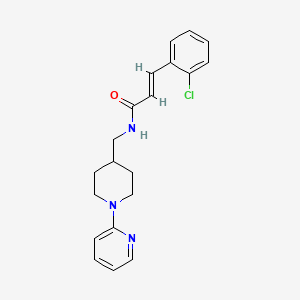
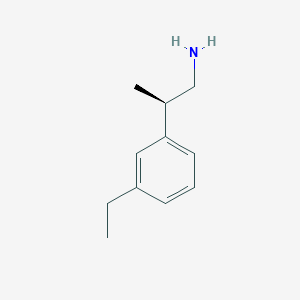
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B2646373.png)
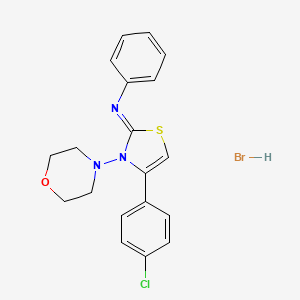
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2646377.png)
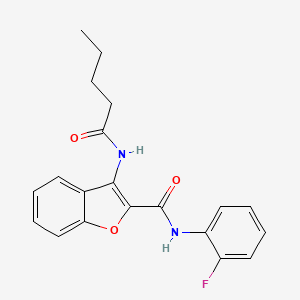
![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646379.png)
![5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine](/img/structure/B2646384.png)
